molecular formula C12H10N2O4 B4180996 2-methyl-N-(2-nitrophenyl)furan-3-carboxamide

2-methyl-N-(2-nitrophenyl)furan-3-carboxamide

Cat. No.: B4180996
M. Wt: 246.22 g/mol
InChI Key: SXVCZLKUOSCBJX-UHFFFAOYSA-N
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Description

2-methyl-N-(2-nitrophenyl)furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a nitrophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-nitrophenyl)furan-3-carboxamide typically involves the reaction of 2-nitroaniline with 2-methylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-nitrophenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Tetrahydrofuran derivative: Formed by the hydrogenation of the furan ring.

    Substituted derivatives: Formed by nucleophilic aromatic substitution reactions.

Scientific Research Applications

2-methyl-N-(2-nitrophenyl)furan-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-nitrophenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-aminophenyl)-3-furamide: Similar structure but with an amino group instead of a nitro group.

    2-methyl-N-(2-chlorophenyl)-3-furamide: Similar structure but with a chloro group instead of a nitro group.

    2-methyl-N-(2-methylphenyl)-3-furamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-methyl-N-(2-nitrophenyl)furan-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for different applications.

Properties

IUPAC Name

2-methyl-N-(2-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-8-9(6-7-18-8)12(15)13-10-4-2-3-5-11(10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVCZLKUOSCBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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